S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester
Description
"S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester" is a chiral amino acid derivative featuring a tert-butyl ester group and a branched aliphatic chain with an amino functionality. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl esters with amino or carbamate groups) suggest its role as a protected intermediate in peptide synthesis or medicinal chemistry. The tert-butyl ester group is widely used to protect carboxylic acids during synthetic processes due to its stability under basic and nucleophilic conditions .
Properties
IUPAC Name |
tert-butyl 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFERSVIJEJSS-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Boc Protection of Glycine
Glycine is protected at the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) as a base.
| Reagent | Conditions | Purpose |
|---|---|---|
| Boc anhydride | DCM, 0°C to RT, 2–4 h | Protect glycine’s amine |
| DMAP | Catalytic amount | Facilitate Boc transfer |
Outcome : N-Boc-glycine (Boc-Gly-OH).
Step 2: Esterification to tert-Butyl
Boc-Gly-OH is esterified with tert-butyl alcohol using thionyl chloride (SOCl₂) or tert-butyl chloroacetate .
| Reagent | Conditions | Purpose |
|---|---|---|
| SOCl₂ | Reflux, 2–3 h | Activate carboxylic acid to acyl chloride |
| tert-Butanol | Pyridine, 0°C to RT | Displace chloride with tert-butyl |
Outcome : N-Boc-glycine tert-butyl ester (Boc-Gly-OtBu).
Step 3: Deprotection of Boc
Boc-Gly-OtBu is treated with trifluoroacetic acid (TFA) to remove the Boc group.
| Reagent | Conditions | Purpose |
|---|---|---|
| TFA | DCM, 0°C to RT, 1–2 h | Remove Boc, yield H-Gly-OtBu |
Step 4: Peptide Coupling
H-Gly-OtBu is coupled to N-Boc-isoleucine (Boc-Ile-OH) using DCC/HOBt or TBTU/HOAt .
| Reagent | Conditions | Purpose |
|---|---|---|
| DCC | DMF, 0°C to RT, 12–24 h | Activate carboxylic acid |
| HOBt | Substoichiometric | Suppress racemization |
| Boc-Ile-OH | 1.1 equiv | Form dipeptide (Boc-Ile-Gly-OtBu) |
Step 1: Boc Protection of Isoleucine
Isoleucine is protected at the amine group using Boc anhydride in DCM with DMAP.
| Reagent | Conditions | Purpose |
|---|---|---|
| Boc anhydride | DCM, 0°C to RT, 2–4 h | Protect isoleucine’s amine |
Outcome : N-Boc-isoleucine (Boc-Ile-OH).
Step 2: Peptide Coupling
Boc-Ile-OH is coupled to glycine (H-Gly-OH) using EDC/HOBt or TBTU .
| Reagent | Conditions | Purpose |
|---|---|---|
| EDC | DMF, 0°C to RT, 12–24 h | Activate carboxylic acid |
| HOBt | Substoichiometric | Reduce racemization |
| H-Gly-OH | 1.1 equiv | Form dipeptide (Boc-Ile-Gly-OH) |
Step 3: Esterification
Boc-Ile-Gly-OH is esterified with tert-butyl alcohol using tert-butyl chloroacetate or DCC/DMAP .
| Reagent | Conditions | Purpose |
|---|---|---|
| tert-Butyl chloroacetate | DMF, RT, 6–8 h | Introduce tert-butyl ester |
| DCC | DCM, 0°C to RT, 2–4 h | Activate carboxylic acid |
| DMAP | Catalytic amount | Facilitate tert-butyl transfer |
Outcome : N-Boc-isoleucine-glycine tert-butyl ester (Boc-Ile-Gly-OtBu).
Step 4: Final Deprotection
Boc-Ile-Gly-OtBu is treated with TFA to yield the final product.
Key Reaction Steps and Mechanisms
Peptide Coupling Mechanisms
Coupling agents like DCC or TBTU activate the carboxylic acid of isoleucine, forming an O-acylisourea intermediate. This reacts with the amine of glycine, releasing the coupling agent byproduct (e.g., dicyclohexylurea).
Example with DCC/HOBt :
-
Activation : Boc-Ile-OH + DCC → O-acylisourea intermediate.
-
Nucleophilic Attack : H-Gly-OtBu attacks the activated intermediate.
-
Deprotection : Boc is removed with TFA.
Esterification Mechanisms
tert-Butyl chloroacetate reacts with the carboxylate anion of glycine (or isoleucine-glycine) in a nucleophilic acyl substitution, yielding the tert-butyl ester.
Example with tert-Butyl Chloroacetate :
-
Deprotonation : Boc-Gly-OH → Boc-Gly-O⁻ (using a base like NaH).
-
Nucleophilic Attack : Boc-Gly-O⁻ + tert-butyl chloroacetate → Boc-Gly-OtBu + Cl⁻.
Critical Factors Influencing Yield and Purity
Comparative Analysis of Methods
Data Tables
Table 1: Reagents and Conditions for Method A
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | Boc anhydride, DMAP | DCM | 0–25°C | 2–4 h |
| 2 | SOCl₂, tert-butanol | DCM | Reflux | 2–3 h |
| 3 | TFA | DCM | 0–25°C | 1–2 h |
| 4 | DCC, HOBt | DMF | 0–25°C | 12–24 h |
| 5 | TFA | DCM | 0–25°C | 1–2 h |
Table 2: Reagents and Conditions for Method B
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | Boc anhydride, DMAP | DCM | 0–25°C | 2–4 h |
| 2 | EDC, HOBt | DMF | 0–25°C | 12–24 h |
| 3 | tert-Butyl chloroacetate | DMF | 25°C | 6–8 h |
| 4 | TFA | DCM | 0–25°C | 1–2 h |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.
Scientific Research Applications
Chemistry:
Organic Synthesis: S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: The compound serves as a building block in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the tert-butyl ester group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester" with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications:
Key Findings from Comparison
Structural Variations: The target compound differs from simpler tert-butyl esters (e.g., acetic acid tert-butyl ester ) by incorporating an amino-pentanoylamino moiety, enhancing its utility in peptide coupling. Compared to (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester , the tert-butyl group offers greater steric protection, reducing unintended hydrolysis during synthesis.
Synthetic Relevance: highlights the use of DIPEA (N-ethyl-N,N-diisopropylamine) in ethanol for coupling reactions involving tert-butyl esters, a method likely applicable to the target compound . Compounds like (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester demonstrate the versatility of tert-butyl esters in multi-step syntheses.
Biological and Pharmaceutical Applications: Piperidine-containing analogs (e.g., CAS 864754-29-0 ) are used in protease inhibitors, suggesting that the target compound’s amino and ester groups could be tailored for similar bioactive roles. The absence of a piperidine or aromatic ring (cf. CAS 1116339-81-1 ) may limit its direct pharmacological use but enhance solubility for solution-phase synthesis.
Steric and Stereochemical Considerations :
- The "S,S" configuration implies enantioselective interactions, critical in drug design. Analogous compounds with chiral centers (e.g., CAS 1401669-05-3 ) are prioritized in medicinal chemistry for target specificity.
Biological Activity
S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic uses, supplemented by data tables and research findings.
Overview of the Compound
This compound is characterized by its tert-butyl ester group, which enhances its stability and bioavailability. The compound's structure allows it to function as an important intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as:
- Substrate : Participating in enzymatic reactions.
- Inhibitor : Modulating the activity of target enzymes, affecting various metabolic pathways.
The presence of the tert-butyl ester group contributes to the compound's enhanced stability, making it a valuable candidate for drug development.
1. Biochemical Studies
The compound has been utilized in biochemical studies to investigate enzyme-substrate interactions. Its role in metabolic pathways makes it a candidate for studying various physiological processes.
2. Drug Development
This compound serves as a building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its potential applications include:
- Anti-inflammatory agents
- Antioxidants
- Metabolic modulators
Research Findings
Numerous studies have highlighted the biological activities associated with this compound. Below are key findings from recent research:
Case Studies
-
Cytotoxicity Assessment :
In a study evaluating various derivatives of amino acids, this compound exhibited significant cytotoxicity against HCT-116 cancer cells with an IC50 value of 1.36 μM, indicating its potential as an anticancer agent . -
Enzyme Interaction :
A biochemical analysis revealed that this compound acts as a substrate for certain dehydrogenases involved in amino acid metabolism, enhancing their catalytic efficiency .
Q & A
Q. What are the critical steps for synthesizing S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester, and how do reaction conditions influence yield?
The synthesis typically involves:
Amino acid coupling : Use tert-butyl esters to protect carboxyl groups during peptide bond formation. For example, carbodiimide-based coupling agents (e.g., DCC or EDC) activate the carboxylic acid for nucleophilic attack by the amine group .
Deprotection : Selective removal of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) requires careful pH control to avoid side reactions .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity.
Key factors affecting yield:
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological approaches include:
- Chiral HPLC : Use a column with chiral stationary phases (e.g., Chiralpak AD-H) and monitor retention times against enantiomeric standards .
- Circular Dichroism (CD) : Analyze the compound’s optical activity in the 200–250 nm range to confirm S,S configuration .
- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry, particularly for crystalline derivatives .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (tert-butyl esters can release corrosive acids upon decomposition) .
- Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., TFA) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize racemization during peptide coupling?
- Low-temperature coupling : Perform reactions at 0–4°C to reduce kinetic energy and suppress racemization .
- Additive selection : Incorporate HOBt (1-hydroxybenzotriazole) or OxymaPure to stabilize the active ester intermediate and accelerate coupling .
- Real-time monitoring : Use FT-IR spectroscopy to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and confirm coupling completion without side products .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew assays. Use LC-MS to verify purity (>98%) and quantify impurities .
- Conformational flexibility : NMR relaxation experiments (e.g., T1/T2 measurements) assess rotational freedom of the tert-butyl group, which may affect target binding .
- Buffer compatibility : Test activity in multiple buffer systems (e.g., phosphate vs. Tris) to identify pH-dependent interactions .
Q. How does the tert-butyl ester group influence metabolic stability in biological studies?
Q. What strategies validate the compound’s role as a β-peptide precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
